molecular formula C7H8N4S B362588 5,6,7,8-Tetrahydro[1,2,4]triazolo[5',1':2,3][1,3]thiazolo[5,4-c]pyridine CAS No. 1017337-78-8

5,6,7,8-Tetrahydro[1,2,4]triazolo[5',1':2,3][1,3]thiazolo[5,4-c]pyridine

Katalognummer B362588
CAS-Nummer: 1017337-78-8
Molekulargewicht: 180.23g/mol
InChI-Schlüssel: YDUHPSMTUHAWKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine” is a compound that has been studied in the field of medicinal chemistry . It is part of a series of compounds known as 5,6,7,8-tetrahydro [1, 2, 4]-triazolo [4,3- a ]pyrazines (THTP), which have been regarded as a “privileged motif” for several decades .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with adding ethanol and hydrazine hydrate to 2-chloropyrazine. The pH is regulated to 6 and impurities are removed. The next step involves adding chlorobenzene and trifluoroacetic anhydride, followed by heating and adding methanesulfonic acid into the mixed reaction solution . The mixture is then reacted and concentrated until the solution is dried. The pH is regulated to 12 and organic phases are separated out . The final step involves adding palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle .


Molecular Structure Analysis

The molecular structure of “5,6,7,8-Tetrahydro[1,2,4]triazolo[5’,1’:2,3][1,3]thiazolo[5,4-c]pyridine” is complex, with both 1,2,4-triazole and piperazine elements being part of the condensed system .


Chemical Reactions Analysis

The compound is part of a series of compounds known as 5,6,7,8-tetrahydro [1, 2, 4]-triazolo [4,3- a ]pyrazines (THTP), which have been regarded as a “privileged motif” for several decades . These compounds have been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .

Wirkmechanismus

The exact mechanism of action of 5,6,7,8-Tetrahydro[1,2,4]triazolo[5',1':2,3][1,3]thiazolo[5,4-c]pyridine is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the modulation of various signaling pathways in cells. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the antioxidant defense system in cells. This compound has also been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may contribute to its neuroprotective and anti-inflammatory properties. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

5,6,7,8-Tetrahydro[1,2,4]triazolo[5',1':2,3][1,3]thiazolo[5,4-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. This compound is also stable under a range of conditions, which makes it suitable for use in a variety of experimental settings. However, there are also limitations to using this compound in lab experiments. This compound is not readily soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.

Zukünftige Richtungen

There are several potential future directions for research on 5,6,7,8-Tetrahydro[1,2,4]triazolo[5',1':2,3][1,3]thiazolo[5,4-c]pyridine. One area of focus could be the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of focus could be the investigation of the therapeutic potential of this compound in other disease models, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects.

Synthesemethoden

5,6,7,8-Tetrahydro[1,2,4]triazolo[5',1':2,3][1,3]thiazolo[5,4-c]pyridine can be synthesized using a variety of methods, including the reaction of 2-mercaptoaniline with 3-bromo-2-pyridinecarboxaldehyde, followed by the reaction of the resulting product with hydrazine hydrate. Another method involves the reaction of 2-aminothiophenol with 3-bromo-2-pyridinecarboxaldehyde, followed by the reaction of the resulting product with hydrazine hydrate. Both methods result in the formation of this compound with high yields and purity.

Wissenschaftliche Forschungsanwendungen

Bausteine der medizinischen Chemie

Die Verbindung dient als Baustein in der medizinischen Chemie, insbesondere bei der Entwicklung von Piperazin-fusionierten Triazolen. Diese gelten aufgrund ihrer potenziellen pharmakologischen Eigenschaften als „privilegierte Motive“ und stehen seit mehreren Jahrzehnten im Fokus der wissenschaftlichen Gemeinschaft .

Antibakterielle Aktivität

Triazolo[4,3-a]pyrazinderivate, zu denen auch die fragliche Verbindung gehört, haben antibakterielle Aktivitäten gezeigt. Ihre minimalen Hemmkonzentrationen (MHK) gegenüber Bakterien wie Staphylococcus aureus und Escherichia coli wurden ermittelt, was auf eine mögliche Verwendung bei der Entwicklung neuer antibakterieller Wirkstoffe hindeutet .

Selektive NK-3-Rezeptor-Antagonisten

Neuartige chirale N-Acyl-Derivate der Verbindung wurden als selektive NK-3-Rezeptor-Antagonisten identifiziert. Diese werden in therapeutischen Behandlungen von NK-3-Rezeptor-vermittelten Erkrankungen eingesetzt und zeigen die Relevanz der Verbindung in der Neuropharmakologie .

Chirale Synthese

Die Verbindung wurde in neuartigen chiralen Synthesemethoden unter Verwendung von N-sp3-Schutzgruppen eingesetzt. Dies unterstreicht ihre Bedeutung in der synthetischen Chemie zur Herstellung enantiomerenreiner Substanzen, die für die Medikamentenentwicklung entscheidend sind .

Kontaminationsstudien in Arzneimitteln

In der Pharmaindustrie, insbesondere im Zusammenhang mit Sitagliptin-Arzneimitteln, wurde die Verbindung auf ihre Rolle bei der Kontamination mit N-Nitrosaminen untersucht. Es wurden analytische Methoden entwickelt, um ihr Vorhandensein und Vorläuferformen zu bestimmen, was für die Arzneimittelsicherheit und die Einhaltung der Vorschriften unerlässlich ist .

Kombinatorische Chemie-Protokolle

Die Zwischenformen der Verbindung werden in kombinatorischen Chemie-Protokollen zur Herstellung von Verbindungen verwendet, die für die medizinische Chemie relevant sind. Dies zeigt ihre Nützlichkeit in Hochdurchsatzsynthese- und Wirkstoffentdeckungsprozessen .

Safety and Hazards

The compound should be kept away from heat, flames, and sparks. It should also not be mixed with oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen fluoride .

Eigenschaften

IUPAC Name

7-thia-2,3,5,10-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-2-8-3-6-5(1)11-7(12-6)9-4-10-11/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUHPSMTUHAWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N3C(=NC=N3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017337-78-8
Record name 7-thia-2,3,5,10-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.